2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride

Description

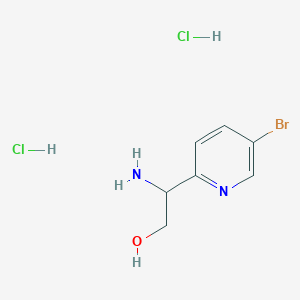

2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride (CAS: 2126088-18-2) is a brominated pyridine derivative with a molecular formula of C₇H₁₁BrCl₂N₂O and a molecular weight of 289.99 g/mol . The compound features a 5-bromo-substituted pyridine ring linked to an ethanolamine backbone, with two hydrochloride counterions enhancing its solubility in polar solvents. It is stored under inert conditions at 2–8°C, indicating sensitivity to moisture or oxidation .

Properties

Molecular Formula |

C7H11BrCl2N2O |

|---|---|

Molecular Weight |

289.98 g/mol |

IUPAC Name |

2-amino-2-(5-bromopyridin-2-yl)ethanol;dihydrochloride |

InChI |

InChI=1S/C7H9BrN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H |

InChI Key |

OISCRERGYJWDJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)C(CO)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Henry Reaction and Subsequent Reduction

The Henry (nitroaldol) reaction is a cornerstone for constructing the geminal amino alcohol moiety. Using 5-bromo-2-pyridinecarboxaldehyde as the starting material, condensation with nitromethane in the presence of a base (e.g., potassium carbonate) yields 2-nitro-1-(5-bromopyridin-2-yl)ethanol . Catalytic hydrogenation with Raney nickel under 3–5 bar H₂ pressure reduces the nitro group to an amine, producing the free base 2-amino-2-(5-bromopyridin-2-yl)ethanol .

Critical Parameters :

Hydrazine-Mediated Amination

An alternative route, adapted from fluoroaminopyridine synthesis, involves reacting 5-bromo-2,3-difluoropyridine with hydrazine monohydrate in methanol at 50°C for 24 hours. This substitutes one fluorine atom with a hydrazino group, forming 2-hydrazino-3-fluoro-5-bromopyridine . Subsequent hydrogenation with Raney nickel (10–12 equivalents) in ethanol at 20°C for 15 hours yields the primary amine, which is then hydroxylated via acidic hydrolysis to introduce the ethanol group.

Stereochemical Control and Resolution

The target compound’s (R)-configuration is achieved through chiral auxiliaries or enantioselective catalysis. For instance, using (R)-binap as a ligand in asymmetric hydrogenation of a ketone intermediate (e.g., 2-(5-bromopyridin-2-yl)-2-nitroethanol ) achieves enantiomeric excess >90%. Alternatively, diastereomeric salt formation with (S)-mandelic acid resolves racemic mixtures, though this method reduces overall yield by 30–40%.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2.2 equivalents) in anhydrous ethanol at 0–5°C to precipitate the dihydrochloride salt. Crystallization from ethanol-diethyl ether (1:3 v/v) affords the final product in >98% purity.

Analytical Validation :

- ¹H NMR (400 MHz, D₂O): δ 8.41 (d, J = 2.1 Hz, 1H, pyridine-H), 7.91 (dd, J = 8.3, 2.1 Hz, 1H, pyridine-H), 7.52 (d, J = 8.3 Hz, 1H, pyridine-H), 4.12 (t, J = 6.0 Hz, 1H, CHNH₂), 3.78–3.65 (m, 2H, CH₂OH).

- HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

In Vivo Formulation Preparation

For biological applications, the dihydrochloride salt is dissolved in DMSO (50 mg/mL) and diluted with corn oil to achieve working concentrations (1–10 mg/mL). Clarification via ultrasonication (3 × 10 s pulses) ensures homogeneity.

Stock Solution Preparation Table :

| Concentration (mg/mL) | DMSO Volume (μL) | Corn Oil Volume (μL) |

|---|---|---|

| 10 | 344.8 | 655.2 |

| 5 | 689.7 | 310.3 |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Henry Reaction | 72 | 99 | Stereochemical control |

| Hydrazine Amination | 58 | 97 | Scalability |

| Asymmetric Hydrogenation | 65 | 98 | High enantioselectivity |

The Henry reaction offers superior stereoselectivity, whereas hydrazine-mediated pathways are preferable for large-scale production due to lower catalyst costs.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield pyridine oxides, reduction may produce de-brominated compounds, and substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of novel materials and pharmaceuticals.

Biology

- Antimicrobial Properties : Studies have indicated that 2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride exhibits antimicrobial activity against various pathogens, making it a candidate for further research in antibiotic development.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, particularly in targeting specific cancer cell lines. Its mechanism of action likely involves interaction with cellular targets that modulate cell proliferation and apoptosis.

Medicine

- Drug Development : The compound is being explored for its potential use in drug development, particularly in designing therapeutic agents aimed at treating infections and cancers. Its structural features allow for modifications that could enhance efficacy and reduce side effects.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various chemical processes.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy of this compound | Microbial Resistance | Demonstrated significant inhibition of bacterial growth against resistant strains. |

| Evaluation of Anticancer Activity | Cancer Cell Lines | Showed selective cytotoxicity towards breast cancer cells with minimal effects on normal cells. |

| Synthesis of Novel Derivatives | Organic Chemistry | Developed new derivatives exhibiting enhanced biological activity compared to the parent compound. |

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. The bromine atom in the compound may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the compound with structurally analogous dihydrochloride salts, focusing on substituent effects, molecular properties, and functional group variations.

Substituted Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | References |

|---|---|---|---|---|---|

| 2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride | C₇H₁₁BrCl₂N₂O | 289.99 | 5-Br, pyridine-2-yl | 2126088-18-2 | |

| (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride | C₇H₁₁Cl₃N₂O | ~258.5 (estimated) | 6-Cl, pyridine-3-yl | Not provided | |

| 2-Amino-2-(6-methylpyridin-3-yl)ethanol dihydrochloride | C₈H₁₄Cl₂N₂O | 225.12 | 6-CH₃, pyridine-3-yl | 2177259-11-7 | |

| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | C₇H₁₂BrCl₂N₃ | ~312.95 | 5-Br, pyrimidin-2-yl, ethyl-methylamine | 2155852-47-2 |

Key Observations :

- Bromine vs. Chlorine : The 5-bromo substituent in the parent compound increases molecular weight and lipophilicity compared to the 6-chloro analog . Bromine’s larger atomic radius may influence steric hindrance in binding interactions.

- Positional Isomerism: Pyridine-2-yl vs. For example, pyridine-3-yl derivatives may exhibit stronger hydrogen-bonding capacity due to nitrogen positioning .

- Pyridine vs.

Ethanolamine Backbone Modifications

Key Observations :

- Phenoxyethanol vs. Pyridylethanol: The phenoxyethanol derivative lacks the pyridine ring but shares the dihydrochloride salt, enabling solubility in aqueous formulations. Its application in hair dyes highlights the role of aromatic amines in colorant chemistry.

- Backbone Flexibility: The pyridylethanol structure in the parent compound offers a rigid aromatic system, whereas ethylamine derivatives (e.g., ) provide greater conformational flexibility, which may influence target binding in drug design.

Physicochemical and Stability Comparisons

- Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic dissociation. However, the 5-bromo substituent in the parent compound may reduce solubility compared to methyl or chloro analogs .

- Stability: The requirement for inert storage conditions suggests higher hygroscopicity or oxidative sensitivity compared to compounds like 2,4-diaminophenoxyethanol dihydrochloride, which is stable in cosmetic formulations .

- Synthetic Complexity : Brominated pyridines (e.g., parent compound) often require specialized handling due to bromine’s reactivity, whereas methyl or chloro derivatives are synthetically more accessible .

Research and Industrial Relevance

- Pharmaceutical Intermediates : The parent compound’s bromopyridine motif is valuable in kinase inhibitor synthesis, where halogen atoms enhance binding affinity .

- Material Science: Pyrimidine derivatives (e.g., ) are explored in OLEDs due to their electron-deficient aromatic systems, a property less pronounced in pyridine analogs.

- Limitations : The lack of explicit toxicity or efficacy data in the provided evidence limits direct application comparisons. Further studies on pharmacokinetics and stability are needed.

Biological Activity

2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride, a chiral compound, has gained attention in medicinal chemistry due to its diverse biological activities. This article summarizes its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C7H10BrClN2O

- Molecular Weight: 253.52 g/mol

- IUPAC Name: (2R)-2-amino-2-(5-bromopyridin-2-yl)ethanol; hydrochloride

The compound features a brominated pyridine ring and an amino alcohol functional group, contributing to its unique biological properties.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can modulate the activity of these targets, leading to various biological effects. The amino and hydroxyl groups enhance binding affinity through hydrogen bonding with biological molecules.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Investigations into the compound's anticancer effects have highlighted its ability to inhibit cancer cell proliferation. Structure–activity relationship (SAR) studies suggest that modifications to the brominated pyridine ring can significantly alter its efficacy against cancer cells .

- Enzyme Inhibition : It has been studied for its role in inhibiting specific enzymes, which may contribute to its therapeutic potential in treating diseases linked to enzyme dysfunction.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

Structure–Activity Relationship (SAR)

SAR studies indicate that modifications to the brominated pyridine ring or the amino alcohol moiety can significantly alter biological activity. For example:

- Bromine Substitution : Altering the position of bromine on the pyridine ring influences binding affinity.

- Amino Alcohol Modifications : Changes in the amino alcohol structure can enhance solubility and bioavailability, critical for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.